

# AZ191: A Selective DYRK1B Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZ191   |           |
| Cat. No.:            | B605721 | Get Quote |

## **An In-depth Technical Guide**

This technical guide provides a comprehensive overview of **AZ191**, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical functions of DYRK1B.

## Introduction

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival.[1] Its amplification and overexpression have been implicated in various cancers, making it an attractive target for therapeutic intervention. **AZ191** has emerged as a key chemical probe to elucidate the biological functions of DYRK1B and to explore its potential as a drug target.[1]

## **Mechanism of Action**

**AZ191** is a potent, ATP-competitive inhibitor of DYRK1B. A pivotal discovery enabled by **AZ191** is the clarification of DYRK1B's role in the phosphorylation of Cyclin D1. It has been demonstrated that DYRK1B directly phosphorylates Cyclin D1 at the threonine 286 (Thr286) residue, a modification that signals for its proteasomal degradation.[1] This action is independent of the well-characterized glycogen synthase kinase 3β (GSK3β) pathway, which also targets the same residue.[1] By promoting Cyclin D1 degradation, DYRK1B acts as a



negative regulator of the G1/S phase transition in the cell cycle. Inhibition of DYRK1B by **AZ191** therefore leads to the stabilization of Cyclin D1, promoting cell cycle progression.

Beyond Cyclin D1, DYRK1B activity has been shown to influence the expression of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, further solidifying its role as a regulator of the G1 phase of the cell cycle.

### **Data Presentation**

The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and a potential therapeutic. **AZ191** exhibits significant selectivity for DYRK1B over other members of the DYRK family and a wider panel of kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs.<br>DYRK1B | Reference            |
|---------------|-----------|--------------------------------|----------------------|
| DYRK1B        | 17        | 1                              | Ashford et al., 2014 |
| DYRK1A        | 88        | ~5                             | Ashford et al., 2014 |
| DYRK2         | 1890      | ~111                           | Ashford et al., 2014 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

**AZ191** has demonstrated potent effects in various cancer cell lines, particularly those with DYRK1B amplification.



| Cell Line | Cancer Type                 | Endpoint                                             | IC50 (μM)     | Reference               |
|-----------|-----------------------------|------------------------------------------------------|---------------|-------------------------|
| PANC-1    | Pancreatic<br>Cancer        | Inhibition of<br>Thr286 Cyclin D1<br>Phosphorylation | ~0.1          | Ashford et al.,<br>2014 |
| SW872     | Liposarcoma                 | Inhibition of Cell<br>Proliferation                  | 3.183         | Chen et al., 2017       |
| SW982     | Liposarcoma                 | Inhibition of Cell<br>Proliferation                  | 1.279         | Chen et al., 2017       |
| Нер3В     | Hepatocellular<br>Carcinoma | Growth Inhibition (in combination with cisplatin)    | Not specified | Yuan et al., 2021       |
| PLC8024   | Hepatocellular<br>Carcinoma | Growth Inhibition (in combination with cisplatin)    | Not specified | Yuan et al., 2021       |
| SW620     | Colorectal<br>Cancer        | Reduced<br>Proliferative<br>Activity                 | Not specified | Emmons et al.,<br>2019  |

# **Experimental Protocols**

This protocol is adapted from the methodology described in Ashford et al., 2014, for assessing the inhibitory activity of **AZ191** against DYRK1B using a synthetic peptide substrate.

#### Materials:

- Recombinant human DYRK1B enzyme
- Woodtide peptide substrate (KKISGRLSPIMTEQ)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
- [y-33P]ATP



- AZ191 (or other test compounds) dissolved in DMSO
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- · Scintillation counter and scintillation fluid

#### Procedure:

- Prepare a reaction mixture containing kinase assay buffer, recombinant DYRK1B enzyme, and the Woodtide peptide substrate.
- Add varying concentrations of AZ191 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- Air dry the P81 papers.
- Measure the incorporation of 33P into the Woodtide substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each AZ191 concentration and determine the IC50 value.

This protocol outlines the procedure to assess the effect of **AZ191** on the phosphorylation of Cyclin D1 at Thr286 in cultured cells.

#### Materials:



- Cell culture medium, serum, and appropriate cell lines (e.g., PANC-1)
- AZ191 dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- · Primary antibodies:
  - Rabbit anti-phospho-Cyclin D1 (Thr286)[2][3][4]
  - Mouse or rabbit anti-total Cyclin D1
  - Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of AZ191 or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.



- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Cyclin D1 (Thr286) overnight at 4°C.[2]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total Cyclin D1 and a loading control to normalize the data.

This protocol describes how to analyze the effect of **AZ191** on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

#### Materials:

- Cell culture medium, serum, and appropriate cell lines
- AZ191 dissolved in DMSO
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

#### Procedure:



- Plate cells and treat with **AZ191** or DMSO for the desired duration.
- Harvest the cells, including both adherent and floating cells, and wash them with PBS.
- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the stained cells using a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: DYRK1B Signaling Pathway and the Action of AZ191.





Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating **AZ191**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel DYRK1B inhibitor AZ191 demonstrates that DYRK1B acts independently of GSK3β to phosphorylate cyclin D1 at Thr(286), not Thr(288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospho-Cyclin D1 (Thr286) (D29B3) XP® Rabbit mAb (#3300) Datasheet With Images |
   Cell Signaling Technology [cellsignal.com]



- 3. file.yizimg.com [file.yizimg.com]
- 4. Phospho-Cyclin D1 (Thr286) Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [AZ191: A Selective DYRK1B Inhibitor for Research and Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605721#az191-as-a-selective-dyrk1b-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com